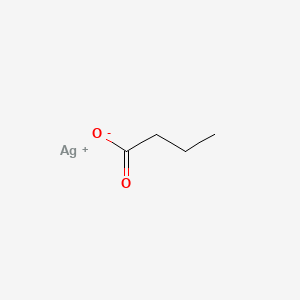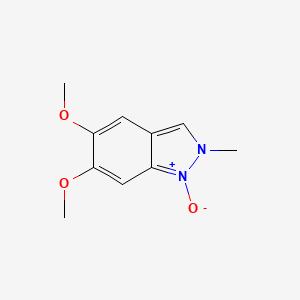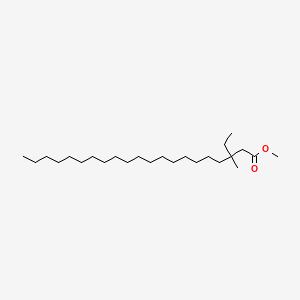
Methyl 3-ethyl-3-methylhenicosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-ethyl-3-methylhenicosanoate is a chemical compound with the molecular formula C25H50O2. It is an ester derived from 3-ethyl-3-methylhenicosanoic acid and methanol. This compound is part of the larger family of fatty acid methyl esters, which are commonly used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-ethyl-3-methylhenicosanoate typically involves the esterification of 3-ethyl-3-methylhenicosanoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The esterification process is similar to the laboratory method but optimized for efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-ethyl-3-methylhenicosanoate can undergo several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to 3-ethyl-3-methylhenicosanoic acid and methanol.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the methanol group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts like sodium methoxide or potassium hydroxide.
Major Products Formed
Hydrolysis: 3-ethyl-3-methylhenicosanoic acid and methanol.
Reduction: 3-ethyl-3-methylhenicosanol.
Transesterification: Various esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Methyl 3-ethyl-3-methylhenicosanoate has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of fatty acid methyl esters.
Biology: Studied for its role in lipid metabolism and as a model compound for understanding esterification processes in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of biodiesel and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of methyl 3-ethyl-3-methylhenicosanoate in biological systems involves its interaction with lipid membranes. Its ester bond can be hydrolyzed by esterases, releasing the fatty acid and methanol. The fatty acid can then be incorporated into lipid metabolic pathways, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl heneicosanoate: Similar structure but lacks the ethyl and methyl groups at the 3-position.
Methyl docosanoate: One carbon longer chain, used in similar applications.
Methyl eicosanoate: One carbon shorter chain, also used in lipid research.
Uniqueness
Methyl 3-ethyl-3-methylhenicosanoate is unique due to its specific branching at the 3-position, which can influence its physical properties and reactivity compared to linear or less branched esters. This branching can affect its solubility, melting point, and interaction with biological membranes, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
55334-80-0 |
|---|---|
Fórmula molecular |
C25H50O2 |
Peso molecular |
382.7 g/mol |
Nombre IUPAC |
methyl 3-ethyl-3-methylhenicosanoate |
InChI |
InChI=1S/C25H50O2/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(3,6-2)23-24(26)27-4/h5-23H2,1-4H3 |
Clave InChI |
OUWLONJZIAUQBC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC(C)(CC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1h-Imidazo[1,2-a]benzimidazole-2,3-dione](/img/structure/B13794072.png)
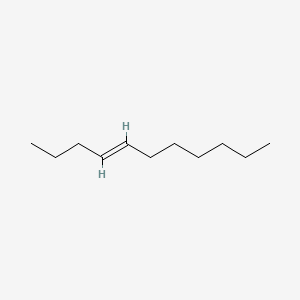

![2-Amino-5-[(dimethylamino)methyl]benzoic acid](/img/structure/B13794107.png)
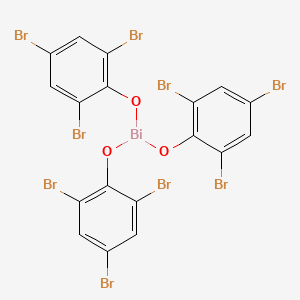
![4-[(1E)-3,3-diethyltriaz-1-en-1-yl]benzoic acid](/img/structure/B13794114.png)


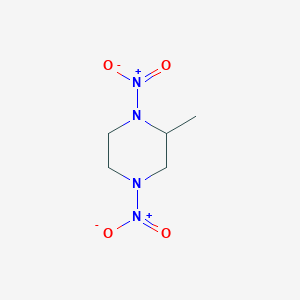
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)

